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molecular formula C7H3FN2O3 B8607734 2-Fluoro-4-nitrophenyl isocyanate

2-Fluoro-4-nitrophenyl isocyanate

Cat. No. B8607734
M. Wt: 182.11 g/mol
InChI Key: YBLBSXXXFNRGFG-UHFFFAOYSA-N
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Patent
US05310723

Procedure details

A solution of 9.4 grams (0.06 mole) of 2-fluoro-4-nitroaniline in 200 mL of toluene was stirred, and 5.9 grams (0.03 mole) of trichloromethyl chloroformate was added dropwise. Upon completion of addition, the reaction mixture was warmed to reflux, where it stirred for about 18 hours. After this time the reaction mixture was cooled and concentrated under reduced pressure, yielding about 10.9 grams of 2-fluoro-4-nitrophenyl isocyanate. The reaction product was used immediately in the next step.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:13](OC(Cl)(Cl)Cl)=[O:14]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[N:4]=[C:13]=[O:14]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
where it stirred for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 199.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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